(5E)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5E)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of a substituted benzaldehyde with a pyrimidine derivative. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For small-scale production
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield
Purification: Techniques such as recrystallization, chromatography, or distillation to obtain pure compounds
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH) or other strong bases
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated compounds
Substitution: Formation of new derivatives with different functional groups
Scientific Research Applications
Chemistry
Synthesis of new derivatives: Used as a starting material for the synthesis of novel compounds with potential biological activities.
Biology
Enzyme inhibitors: Studied for their potential to inhibit specific enzymes involved in disease pathways.
Antimicrobial agents: Evaluated for their ability to inhibit the growth of bacteria and fungi.
Medicine
Drug development: Investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
Material science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound may involve:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways involved: Modulation of signaling pathways, such as the inhibition of kinase activity or the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[3-ethoxy-4-hydroxybenzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-[3-ethoxy-4-hydroxy-5-methylbenzylidene]-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
- Structural uniqueness : The presence of the prop-2-en-1-yl group and the specific substitution pattern on the benzylidene moiety.
- Biological activity : Potential differences in biological activity due to the unique structural features, leading to different interactions with molecular targets.
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H24N2O5/c1-4-9-17-12-15(14-20(21(17)27)31-6-3)13-18-22(28)25-24(30)26(23(18)29)19-11-8-7-10-16(19)5-2/h4,7-8,10-14,27H,1,5-6,9H2,2-3H3,(H,25,28,30)/b18-13+ |
InChI Key |
APVWSVKZGCJVIA-QGOAFFKASA-N |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OCC)O)CC=C)/C(=O)NC2=O |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OCC)O)CC=C)C(=O)NC2=O |
Origin of Product |
United States |
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